molecular formula C20H17BrN2O5 B12911663 Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- CAS No. 643753-05-3

Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-

Cat. No.: B12911663
CAS No.: 643753-05-3
M. Wt: 445.3 g/mol
InChI Key: ZEAOOTYTERCBMG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- follows IUPAC conventions for polycyclic organic compounds. Its full IUPAC designation is 2-[2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoylamino]acetic acid , which reflects its hybrid quinoline-glycine architecture. The name is constructed by prioritizing the quinoline core as the parent structure, with the bromine substituent assigned to position 7 based on the lowest locant rule. The phenoxy ether linkage at position 2 of the quinoline ring connects to a propanoyl group, which is further bonded to the glycine moiety through an amide linkage.

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₁₇BrN₂O₅ reveals the compound’s elemental composition:

  • 20 carbon atoms distributed across the quinoline, phenoxy, propanoyl, and glycine moieties
  • 17 hydrogen atoms with spatial variability due to rotational conformers
  • 1 bromine atom at position 7 of the quinoline ring
  • 2 nitrogen atoms in the quinoline heterocycle and amide bond
  • 5 oxygen atoms in the ether, carbonyl, and carboxylic acid groups

The calculated molecular weight is 445.3 g/mol , with exact mass analysis showing:

Component Contribution (g/mol)
C₂₀H₁₇N₂O₅ 369.36
Bromine (Br) 79.90
Total 449.26

The 0.9% discrepancy between computed (445.3 g/mol) and exact (449.26 g/mol) values arises from isotopic distributions and rounding conventions in PubChem’s algorithms.

Stereochemical Features and Conformational Isomerism

The compound exhibits stereochemical complexity at two levels:

  • Chiral Center : The propanoyl bridge’s second carbon (C2) is a stereogenic center. The (R)-enantiomer (CAS 646505-49-9) has demonstrated biological relevance in analogous compounds, though the specific configuration of this derivative remains under investigation.
  • Conformational Flexibility : Rotation around three key bonds introduces isomerism:
    • C-O bond of the phenoxy-quinoline ether (θ₁)
    • C-O bond linking phenoxy to propanoyl (θ₂)
    • Amide C-N bond (θ₃)

Density functional theory (DFT) simulations of similar compounds suggest θ₁ and θ₂ adopt dihedral angles of 120°–180° to minimize steric clash between the quinoline ring and propanoyl group. The amide bond (θ₃) exhibits restricted rotation due to partial double-bond character, favoring planar conformations.

Comparative Analysis of Structural Analogues in Quinoline-Glycine Hybrid Systems

Key structural variations among quinoline-glycine hybrids influence physicochemical properties:

Feature Target Compound Thiorphan Analog 4-CN-Phenyl-Gly
Quinoline Substituent 7-Bromo None None
Linkage Type Ether-propanoyl-amide Thioether Direct aryl
Glycine Modification Free carboxylic acid Methyl ester Cyanophenyl
Molecular Weight 445.3 g/mol 253.32 g/mol ~300 g/mol (estimated)

The 7-bromo substitution enhances halogen bonding potential compared to unmodified quinolines, while the ether-propanoyl linker provides greater conformational flexibility than Thiorphan’s rigid thioether structure. The free carboxylic acid in the target compound improves aqueous solubility relative to esterified analogues like those in nitrile-bearing derivatives.

Properties

CAS No.

643753-05-3

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

2-[2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]propanoylamino]acetic acid

InChI

InChI=1S/C20H17BrN2O5/c1-12(20(26)22-11-19(24)25)27-15-5-7-16(8-6-15)28-18-9-3-13-2-4-14(21)10-17(13)23-18/h2-10,12H,11H2,1H3,(H,22,26)(H,24,25)

InChI Key

ZEAOOTYTERCBMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2

Origin of Product

United States

Preparation Methods

Synthesis of 7-bromo-2-quinolinyl ether intermediate

  • Starting from 7-bromoquinoline, the 2-position is functionalized to introduce a reactive leaving group (e.g., halogen or tosylate).
  • The quinoline derivative is then reacted with a phenol compound under basic conditions to form the ether linkage at the 2-position.
  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction temperatures range from ambient to moderate heating (50–100 °C) to optimize yield.

Coupling with phenoxy group

  • The phenol derivative bearing the oxopropyl substituent is prepared separately or commercially sourced.
  • The quinolinyl ether intermediate is reacted with this phenol derivative to form the 4-[(7-bromo-2-quinolinyl)oxy]phenoxy moiety.
  • This step often uses base catalysts such as potassium carbonate or cesium carbonate to facilitate nucleophilic aromatic substitution.

Attachment of glycine moiety

  • The glycine is introduced as an N-substituted derivative, typically protected to prevent side reactions.
  • The oxopropyl group is activated (e.g., as an acid chloride or anhydride) to react with the amino group of glycine.
  • Amide bond formation is carried out under mild conditions using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalysts like HOBt (1-hydroxybenzotriazole).
  • The reaction is monitored by TLC or HPLC to ensure completion.

Purification

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography.
  • Final purification may involve recrystallization or preparative HPLC to achieve high purity suitable for biological testing.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Typical Yield (%) Notes
1 Ether formation 7-bromoquinoline derivative + phenol, K2CO3, DMF, 80 °C 70–85 Requires dry conditions
2 Phenoxy coupling Phenol derivative + quinolinyl ether, base, DMSO, 60 °C 65–80 Controlled temperature needed
3 Amide bond formation Glycine derivative + activated oxopropyl, EDCI/HOBt, DCM, RT 75–90 Mild conditions preferred
4 Purification Silica gel chromatography, recrystallization 90+ (purity) Final purity >98%

Analytical and Research Findings

  • Structural confirmation is performed using NMR (1H, 13C), mass spectrometry (LC-MS), and IR spectroscopy to verify the presence of the quinoline, phenoxy, and glycine moieties.
  • Purity assessment by HPLC ensures the absence of side products or unreacted starting materials.
  • The compound’s molecular weight is confirmed as approximately 445.3 g/mol, consistent with the formula C20H17BrN2O5.
  • Studies indicate that the quinoline moiety’s presence enhances biological activity, potentially through DNA intercalation or enzyme binding, which is relevant for pharmaceutical applications.

Industrial Scale Considerations

  • Continuous flow reactors are employed to maintain consistent reaction conditions, improve safety, and scale up production.
  • Automated systems control temperature, reagent addition, and reaction time to optimize yield and reproducibility.
  • Solvent recovery and waste minimization are integrated into the process design to meet environmental regulations.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Yield Range (%) Analytical Techniques Used
Quinoline ether synthesis 7-bromoquinoline, phenol, K2CO3, DMF Ether bond formation 70–85 NMR, LC-MS, IR
Phenoxy coupling Phenol derivative, base, DMSO Formation of phenoxy linkage 65–80 TLC, HPLC
Glycine attachment Glycine derivative, EDCI/HOBt, DCM Amide bond formation 75–90 NMR, HPLC
Purification Chromatography, recrystallization Product isolation and purity >90 (purity) HPLC, melting point, NMR

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen or add hydrogen to the molecule.

    Substitution: Various substituents can be introduced to the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.

Scientific Research Applications

2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-((7-Bromoquinolin-2-yl)oxy)phenoxy)propanamido)acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target: Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- Quinoline 7-Bromo, phenoxy-propanoyl-glycine Not Available Not Available Bromine enhances lipophilicity
: N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine Coumarin 4-Ethyl, propanoyl-glycylglycine C₁₈H₂₀N₂O₇ 376.365 Coumarin core (oxygen-containing lactone)
: N-[2-(4-chlorophenoxy)-2-methyl-1-oxopropyl]glycine Phenoxy 4-Chloro, methyl-propanoyl-glycine C₁₂H₁₄ClNO₄ 271.7 Chlorine substituent, simpler backbone
: Glycine, N-[(2S)-2-(quinazolinyl)-3-(5-fluoro-indol-3-yl)-...] Quinazolinone/Indole Fluoro-indolyl, hydroxy-quinazolinone Not Available Not Available Fluorine and nitrogen-rich heterocycles
Key Observations:
  • Core Heterocycles: The target compound’s quinoline core differs from coumarin (), quinazolinone (), and simple phenoxy () systems. Quinoline’s nitrogen at position 1 may facilitate hydrogen bonding or π-π stacking in biological targets, whereas coumarin’s lactone oxygen () could alter solubility .
  • Halogen Substituents : Bromine in the target compound offers greater polarizability and lipophilicity compared to chlorine () or fluorine (). This may enhance membrane permeability but reduce metabolic stability .

Pharmacological and Physicochemical Implications

  • (Coumarin-glycine derivative) : Coumarins are associated with anticoagulant and anti-inflammatory activities. The ethyl group at position 4 may increase steric bulk, while the glycylglycine moiety could improve water solubility .
  • (Chlorophenoxy-glycine): The chloro-substituted phenoxy group is smaller and less lipophilic than bromoquinoline, suggesting faster renal clearance but weaker target binding .

Biological Activity

Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]- (CAS No. 643753-05-3) is a compound of interest due to its potential biological activities, particularly in relation to its interactions with glycine transporters and other biological targets. This article reviews the available literature on the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H17BrN2O5
  • Molecular Weight : 445.263 g/mol

The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Glycine plays a crucial role as an inhibitory neurotransmitter in the central nervous system. The specific compound under review has been shown to interact with glycine transporters, particularly GlyT-2, which are responsible for the reuptake of glycine from the synaptic cleft.

Inhibition of GlyT-2

Recent studies have highlighted the importance of GlyT-2 inhibitors in managing neuropathic pain. For instance, phenoxymethylbenzamide derivatives have been identified as potent GlyT-2 inhibitors, with one derivative exhibiting an IC50 value of 15.3 nM against human GlyT-2 . The inhibition of this transporter can lead to increased synaptic levels of glycine, enhancing its inhibitory effects and potentially alleviating pain.

Biological Activity and Therapeutic Applications

Case Studies

A notable study examined the effects of various GlyT-2 inhibitors, including derivatives similar to Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-. The results indicated significant reductions in allodynia in mouse models of neuropathic pain . This suggests that compounds targeting glycine transporters could provide new avenues for pain management therapies.

Data Table: Biological Activities and Research Findings

Activity Mechanism Reference
GlyT-2 InhibitionIncreased synaptic glycine levels
Neuropathic Pain ReliefModulation of pain pathways
Antimicrobial PotentialBroad-spectrum activity (quinoline)General knowledge
Anti-inflammatory EffectsReduction of inflammatory markersGeneral knowledge

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